N-Desmethylverapamil-d7 HCl
Description
Contextualization of Stable Isotope Labeled Analogs in Chemical Biology and Pharmaceutical Sciences
Stable isotope labeled (SIL) analogs are molecules in which one or more atoms have been replaced with a stable isotope of that element. In chemical biology and pharmaceutical sciences, these labeled compounds are invaluable for a variety of applications. They are used to trace the metabolic fate of drugs and other molecules within biological systems, providing a clear picture of how they are absorbed, distributed, metabolized, and excreted (ADME). hwb.gov.innih.gov This information is critical during drug discovery and development to optimize the efficacy and safety of new therapeutic agents. nih.gov
The use of SIL analogs, such as those labeled with deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), allows researchers to distinguish the labeled compound from its naturally occurring, unlabeled counterpart. scioninstruments.com This distinction is fundamental for techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which can differentiate molecules based on their mass or nuclear properties. pressbooks.pub
Significance of Deuterated Compounds as Probes and Internal Standards in Research
Deuterated compounds, a specific class of SIL analogs, have gained significant prominence as probes and internal standards in research. clearsynth.com An internal standard is a substance of known concentration that is added to an unknown sample to facilitate accurate quantification of a target analyte. scispace.com The ideal internal standard behaves identically to the analyte during sample preparation and analysis but is distinguishable by the analytical instrument. lgcstandards.com
Deuterated compounds are nearly perfect internal standards for mass spectrometry-based quantitative analysis. scioninstruments.com Because the substitution of hydrogen with deuterium results in a minimal change in the chemical properties of the molecule, the deuterated standard co-elutes with the unlabeled analyte during chromatographic separation and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source. nih.govwaters.com However, due to the mass difference, the deuterated standard and the analyte produce distinct signals, allowing for precise and accurate quantification of the analyte by measuring the ratio of their respective signal intensities. lgcstandards.com This approach effectively corrects for variations in sample extraction, recovery, and instrument response. scispace.com
Overview of N-Desmethylverapamil-d7 HCl as a Key Research Compound for Quantitative Bioanalysis
This compound serves as an exemplary internal standard for the quantitative bioanalysis of N-desmethylverapamil (also known as norverapamil). Norverapamil (B1221204) is a significant metabolite of the widely used cardiovascular drug, verapamil. Accurate measurement of norverapamil levels in biological matrices like plasma and urine is essential for pharmacokinetic studies.
In a typical bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of this compound is added to the biological sample at the beginning of the sample preparation process. Both the deuterated internal standard and the unlabeled norverapamil analyte are then extracted, concentrated, and injected into the LC-MS/MS system. The instrument is set to monitor the specific mass-to-charge ratio (m/z) transitions for both compounds. By comparing the peak area of the analyte to that of the internal standard, a precise concentration of norverapamil in the original sample can be determined. The stability and near-identical chemical behavior of this compound to its unlabeled counterpart ensure the reliability and robustness of these quantitative assays. scispace.com
Historical Development and Evolution of Isotopic Labeling in Analytical Methodologies
The concept of isotopes—atoms of the same element with different masses—was first solidified in the early 20th century. nih.gov Early evidence came from the work of scientists like J.J. Thomson, who, in 1913, observed different mass-to-charge ratios for neon, suggesting the existence of "neonisotope." nih.gov Frederick Soddy proposed the term "isotope" in 1911 to describe substances with identical chemical properties but different atomic weights. nih.gov
The use of isotopes as tracers in biological and chemical research began to take shape in the following decades. wikipedia.org Initially, radioactive isotopes (radionuclides) were widely used due to the ease of detecting their decay. wikidoc.org However, the use of stable, non-radioactive isotopes gained traction, particularly for studying elements like nitrogen and oxygen where suitable long-lived radioisotopes were unavailable. nih.gov
The development of more sophisticated analytical instrumentation, especially mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, was a major catalyst for the widespread adoption of stable isotope labeling. pressbooks.pubwikipedia.org Mass spectrometry can readily distinguish between molecules based on the mass difference imparted by the isotopic label. wikidoc.org The evolution of techniques like gas chromatography-mass spectrometry (GC-MS) and later, the more versatile liquid chromatography-mass spectrometry (LC-MS), provided the high sensitivity and selectivity needed to analyze complex biological samples. scispace.com The use of stable isotope-labeled internal standards has now become the gold standard in quantitative mass spectrometry, ensuring the highest level of accuracy and precision in bioanalytical methods. nih.gov
Table of Chemical Compounds
| Compound Name | Other Names |
| This compound | Norverapamil-d7 Hydrochloride simsonpharma.com |
| Verapamil | - |
| Norverapamil | N-Desmethylverapamil nih.gov |
| Deuterium | ²H, D clearsynth.comhwb.gov.in |
| Carbon-13 | ¹³C |
| Nitrogen-15 | ¹⁵N |
Properties
Molecular Formula |
C26H29D7N2O4.HCl |
|---|---|
Molecular Weight |
484.08 |
Origin of Product |
United States |
Analytical Characterization and Quality Assurance of N Desmethylverapamil D7 Hcl As a Research Standard
Isotopic Purity and Enrichment Assessment via Advanced Spectroscopic Techniques
The fundamental characteristic of a stable isotope-labeled standard is its isotopic purity and the precise degree of deuterium (B1214612) enrichment. These parameters are meticulously evaluated using advanced spectroscopic techniques to confirm the identity and quality of the standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Abundance
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules and is expertly applied to confirm the identity of N-Desmethylverapamil-d7 HCl. wikipedia.org Furthermore, quantitative NMR techniques are pivotal in determining the position and abundance of deuterium atoms.
Table 1: Representative NMR Data for Isotopic Purity Assessment
| Parameter | Technique | Specification | Purpose |
|---|---|---|---|
| Structural Confirmation | ¹H NMR | Spectrum consistent with the structure of N-Desmethylverapamil, showing signal reduction at deuterated positions. | Confirms chemical identity and location of deuterium labels. |
| Isotopic Enrichment | ²H NMR | ≥98% | Directly quantifies the abundance of deuterium at labeled sites. |
| Overall Isotopic Purity | ¹H and ²H NMR Integration | ≥99 atom % Deuterium | Calculates the total isotopic purity of the compound. |
High-Resolution Mass Spectrometry for Isotopic Impurity Profiling
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a powerful technique for assessing isotopic purity and profiling isotopologues. mdpi.com HRMS provides highly accurate mass measurements, allowing for the differentiation of the target deuterated compound from its unlabeled counterpart and other isotopic variants (e.g., d1 to d6).
By analyzing the full scan mass spectrum, the relative abundance of each isotopologue can be determined. This allows for a detailed isotopic distribution profile, confirming that the d7-labeled species is the predominant component. This method is crucial for identifying and quantifying the percentage of the unlabeled (d0) compound, which could otherwise interfere with quantitative bioanalysis. The high sensitivity of HRMS also enables the detection of trace-level isotopic impurities.
Table 2: Example HRMS Data for Isotopic Distribution
| Isotopologue | Relative Abundance (%) | Acceptance Criteria |
|---|---|---|
| d0 (Unlabeled) | <0.1% | ≤0.5% |
| d1-d6 | <1.0% | Trace amounts |
| d7 (Target) | >99.0% | ≥98% |
Chromatographic Purity Determination for Research Applications
Beyond isotopic purity, the chemical purity of the reference standard is equally critical. Chromatographic techniques are employed to separate and quantify the target compound from any process-related impurities or degradation products.
Liquid Chromatography (LC) Techniques for Purity and Impurity Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for determining the chemical purity of this compound. researchgate.netpharmamirror.comresearchgate.net These techniques utilize a stationary phase (column) and a mobile phase to separate components of a mixture based on their physicochemical properties.
A validated, stability-indicating HPLC or UPLC method is used to resolve this compound from its potential impurities, such as starting materials, by-products from the synthesis, and any degradation products. researchgate.net Purity is typically assessed using a detector such as an Ultraviolet (UV) detector, and the result is reported as a percentage of the main peak area relative to the total peak area. For use as a reference standard, a high chemical purity is required.
Table 3: Typical LC Purity Analysis Parameters
| Parameter | Method | Typical Specification |
|---|---|---|
| Column | Reversed-Phase C18 | e.g., 100 x 2.1 mm, 1.7 µm |
| Mobile Phase | Gradient elution with Acetonitrile and Ammonium Formate buffer | Method-specific |
| Detection | UV at 278 nm | Method-specific |
| Chemical Purity | Area % | ≥98.0% |
Gas Chromatography (GC) Approaches for Volatile Impurities
Residual solvents used during the synthesis and purification of the reference standard are considered organic volatile impurities (OVIs). ispub.comintertek.com These solvents have no therapeutic value and must be controlled to ensure the safety and quality of the standard. tga.gov.au Headspace Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is the standard technique for the analysis of residual solvents. chemistryworld.comshimadzu.desepscience.com
In this method, the sample is dissolved in a suitable high-boiling-point solvent in a sealed vial and heated. itwreagents.com The volatile solvents partition into the gas phase (headspace), which is then injected into the GC system for separation and quantification. The levels of any detected solvents are compared against the limits set by regulatory guidelines, such as the International Council for Harmonisation (ICH) Q3C guidelines. europa.euich.orgich.org
Table 4: Common Residual Solvents and ICH Q3C Class 2 Limits
| Solvent | ICH Class | Concentration Limit (ppm) |
|---|---|---|
| Acetonitrile | 2 | 410 |
| Dichloromethane | 2 | 600 |
| Toluene | 2 | 890 |
| Methanol | 2 | 3000 |
| Hexane | 2 | 290 |
Establishment of Reference Standard Qualification Criteria for Bioanalytical Studies
For this compound to be used as an internal standard in regulated bioanalytical studies, it must be thoroughly qualified. nih.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) and guidelines from the ICH provide a framework for the validation of bioanalytical methods, which includes stringent requirements for reference standards. fda.govfda.govoutsourcedpharma.com
The qualification of a reference standard involves:
Identity Confirmation: The identity of the compound must be unequivocally confirmed using at least two independent analytical techniques, such as NMR and Mass Spectrometry.
Purity Assessment: Both chemical and isotopic purity must be determined using validated analytical methods, as described in the sections above. nih.gov The purity value is critical for the accurate preparation of stock and working solutions.
Certificate of Analysis (CoA): A comprehensive CoA must be provided, documenting the identity, purity (chemical and isotopic), storage conditions, and re-test or expiry date of the standard.
Stability: The stability of the reference standard, both as a solid and in solution under various storage conditions (e.g., long-term frozen, short-term bench-top), must be evaluated to ensure its integrity throughout its use. nih.gov
By meeting these rigorous qualification criteria, this compound can be confidently used as an internal standard, ensuring the reliability, reproducibility, and accuracy of bioanalytical data submitted for regulatory review.
Table 5: Summary of Reference Standard Qualification Criteria
| Criterion | Method(s) | Minimum Requirement |
|---|---|---|
| Identity | NMR, Mass Spectrometry | Structure confirmed and consistent with expected data. |
| Chemical Purity | HPLC/UPLC | ≥98.0% |
| Isotopic Purity | HRMS | ≥98% isotopic enrichment (d7) |
| Volatile Impurities | Headspace GC | Meets ICH Q3C limits for residual solvents. |
| Documentation | Certificate of Analysis | Complete with all characterization data, storage, and re-test date. |
Stability Profiling and Storage Considerations for Long-Term Research Utility
The long-term utility and reliability of this compound as a research standard are fundamentally dependent on its stability. Proper storage and handling are critical to prevent degradation and ensure the integrity of the standard over time. The stability of a reference standard is its ability to maintain its chemical and physical properties within specified limits when stored under defined conditions.
Factors that can influence the stability of chemical compounds, including isotopically labeled standards like this compound, are multifaceted. These include environmental factors such as temperature, light, and humidity, as well as intrinsic factors related to the molecule's structure. researchgate.netuobasrah.edu.iq For deuterated compounds, understanding these factors is crucial for establishing appropriate storage protocols and ensuring the accuracy of experimental results in which they are used. nih.gov
Key Factors Influencing Stability:
Temperature: Elevated temperatures can accelerate chemical degradation reactions such as oxidation, hydrolysis, and reduction. uobasrah.edu.iq
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation in susceptible molecules. nih.gov
pH: The stability of many drug compounds is pH-dependent, with acidic or alkaline conditions potentially catalyzing hydrolysis or other degradation reactions. uobasrah.edu.iq
Oxidation: The presence of oxygen or other oxidizing agents can lead to oxidative degradation of the molecule. nih.gov
Moisture: Humidity can promote hydrolytic degradation and may also affect the physical state of a solid standard. researchgate.net
For isotopically labeled compounds, a default re-test period of five years is often assigned, which can be extended as more data on storage and stability are gathered. bdg.co.nz In contrast, newly prepared unlabeled compounds may have an initial re-test date of one year. bdg.co.nz
Recommended Storage Conditions
To ensure the long-term stability of this compound, specific storage conditions are recommended. These conditions are designed to mitigate the impact of the environmental factors known to cause degradation. The compound is stable under recommended storage conditions. esschemco.comcdnisotopes.com
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Recommended for long-term storage to minimize the rate of potential chemical degradation. esschemco.com |
| Atmosphere | Store in a tightly closed container. esschemco.commerckmillipore.com | Prevents exposure to atmospheric moisture and oxygen. |
| Environment | Keep in a dry and well-ventilated place. esschemco.commerckmillipore.com | Minimizes moisture exposure and ensures a stable environment. |
| Light Exposure | Protect from light. | While not explicitly stated for this specific compound, protecting from light is a general good practice for complex organic molecules to prevent photolytic degradation. uobasrah.edu.iq |
Long-Term Stability and Handling
For long-term research utility, it is imperative to adhere to these storage guidelines. When preparing solutions from the standard, it is advisable to allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid material. For stock solutions, storage at -20°C or -80°C is a common practice to prevent degradation, with aliquoting recommended to avoid repeated freeze-thaw cycles. medchemexpress.com
In case of accidental spills, the material should be swept up and placed into a suitable container for disposal, avoiding the formation of dust. esschemco.com It is also incompatible with strong oxidizing agents. esschemco.comcdnisotopes.com Under fire conditions, hazardous decomposition products can form, including carbon oxides (CO, CO2), nitrogen oxides, and toxic chlorides. esschemco.com
By understanding and controlling the factors that affect stability, researchers can ensure the integrity and accuracy of this compound as a research standard, leading to more reliable and reproducible analytical results.
Fundamental Principles of Stable Isotope Dilution Mass Spectrometry for Quantitative Bioanalysis
Theoretical Basis of Isotope Dilution Mass Spectrometry (IDMS) in Analytical Chemistry
Isotope Dilution Mass Spectrometry is a method of quantitative analysis that relies on the addition of a known amount of an isotopically enriched form of the analyte to a sample. wikipedia.orgyoutube.com This isotopically labeled compound, often called an internal standard or "spike," is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). aptochem.com N-Desmethylverapamil-d7 HCl is the deuterated analog of N-Desmethylverapamil, containing seven deuterium atoms.
The core principle of IDMS involves altering the natural isotopic composition of the analyte within the sample by adding the spike. wikipedia.orgicpms.cz After the spike is thoroughly mixed and equilibrated with the sample, the mixture is analyzed by a mass spectrometer. rsc.org The instrument measures the ratio of the naturally occurring analyte to the isotopically labeled internal standard. youtube.com Because the amount of the added internal standard is precisely known, this measured ratio allows for the accurate calculation of the initial concentration of the analyte in the sample. wikipedia.org
A key strength of IDMS is that it is a method of internal standardization where quantification is based on signal ratios rather than the absolute signal intensity of the analyte. wikipedia.org This makes the technique robust and less susceptible to variations that can occur during sample preparation and analysis. bham.ac.uk
Advantages of Deuterated Internal Standards in Mitigating Matrix Effects in Complex Biological Matrices
Quantitative bioanalysis often involves measuring analytes in complex biological matrices such as plasma, urine, or tissue homogenates. These matrices contain numerous endogenous compounds that can interfere with the analysis, a phenomenon known as the "matrix effect." clearsynth.comkcasbio.com The matrix effect can cause ion suppression or enhancement during mass spectrometry analysis, leading to inaccurate quantification. kcasbio.com
Deuterated internal standards like this compound are exceptionally effective at compensating for these matrix effects. clearsynth.com The ideal deuterated internal standard exhibits physicochemical properties nearly identical to the unlabeled analyte. aptochem.com This ensures that during sample extraction, chromatography, and ionization, both the analyte and the internal standard behave in the same way.
Key advantages include:
Co-elution: The deuterated standard co-elutes with the analyte during liquid chromatography (LC), meaning they experience the same matrix effects at the same time. aptochem.comkcasbio.com
Similar Extraction Recovery: Both the analyte and the deuterated standard will have the same recovery efficiency during sample preparation steps. aptochem.com
Comparable Ionization Response: In electrospray ionization (ESI) mass spectrometry, both compounds will have a similar ionization response. aptochem.com
By measuring the ratio of the analyte to the co-eluting internal standard, any signal suppression or enhancement caused by the matrix is effectively normalized, leading to a more accurate and reliable measurement. clearsynth.comkcasbio.com
Enhanced Analytical Precision and Accuracy via Isotope Dilution
IDMS is regarded as a definitive method in analytical chemistry because of its potential for high accuracy and precision. wikipedia.orgyoutube.com It is frequently used by National Metrology Institutes for the production of certified reference materials. wikipedia.orgicpms.cz The enhanced performance stems from its core principle of using isotope ratios for quantification.
Any loss of the analyte during the analytical workflow (e.g., during extraction, transfer, or injection) will affect the internal standard to the same degree. bham.ac.uk Since the calculation is based on the ratio of the two species, the final calculated concentration remains unaffected by such losses, provided the standard was added and equilibrated at the beginning of the process. bham.ac.ukrsc.org This contrasts with external calibration methods, where any sample loss leads directly to an underestimation of the analyte's concentration. bham.ac.uk The use of a stable isotope-labeled (SIL) internal standard can significantly improve assay performance and robustness. scispace.com
| Analytical Method | Typical Relative Standard Deviation (RSD) | Key Advantages |
|---|---|---|
| External Calibration | 5-15% | Simpler setup, no need for labeled standard. |
| Isotope Dilution (using deuterated IS) | <5% | Corrects for matrix effects and sample loss, higher accuracy. scispace.com |
Selection Criteria for Deuterated Analogs for Specific Analytical Applications
The selection of an appropriate deuterated internal standard is critical for the development of a robust and reliable quantitative assay. cerilliant.com While deuterium is often the easiest and most cost-effective stable isotope to incorporate, several factors must be considered to avoid potential analytical issues. hilarispublisher.com
Key selection criteria include:
Degree and Position of Labeling: A sufficient number of deuterium atoms should be incorporated to provide a clear mass shift from the analyte, avoiding isotopic crosstalk. aptochem.com The label should be placed on a chemically stable position in the molecule to prevent back-exchange of deuterium for hydrogen in solution. cerilliant.comhilarispublisher.com
Isotopic Purity: The internal standard should have high isotopic purity, with minimal presence of the unlabeled analyte (M0). cerilliant.com
Mass Differentiation: The mass of the internal standard must be adequately different from the analyte to ensure that its mass spectrum does not overlap with the natural isotopic distribution of the analyte. aptochem.com
Chemical and Isotopic Stability: The deuterated standard must be stable throughout the sample preparation and analysis process, with no loss of the deuterium label under mass spectrometry conditions. hilarispublisher.com
Chromatographic Behavior: Ideally, the deuterated standard should co-elute perfectly with the analyte. However, in some cases, extensive deuteration can cause a slight shift in retention time (the "isotope effect"), which must be evaluated during method development. scispace.comhilarispublisher.com
The choice of derivatization method can also influence the selection of the most suitable deuterated analog, as it can alter the fragmentation patterns observed in the mass spectrometer. nih.gov
| Criterion | Rationale and Considerations |
|---|---|
| Mass Shift | A mass increase of +3 amu or more is generally recommended to avoid interference from the natural isotopes of the analyte. aptochem.com |
| Label Position | Labels should be on non-exchangeable positions (e.g., C-D bonds not adjacent to heteroatoms or carbonyls) to ensure stability. hilarispublisher.com |
| Isotopic Purity | High isotopic purity minimizes the contribution of the standard to the analyte's signal, which is crucial for accuracy at the lower limit of quantitation. cerilliant.com |
| Co-elution | Essential for effective compensation of matrix effects. Any chromatographic separation must be accounted for. aptochem.comscispace.com |
Applications of N Desmethylverapamil D7 Hcl in Modern Quantitative Analytical Chemistry
Utilization in Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Specific Applications
While LC-MS/MS is the predominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) has also been used for the analysis of verapamil and norverapamil (B1221204). oup.comnih.govoup.comnih.gov GC-MS is a powerful analytical tool, but its application to compounds like verapamil can be challenging due to their relatively low volatility and potential for thermal degradation at the high temperatures required for GC analysis. Chemical derivatization is sometimes employed to increase the volatility and thermal stability of the analytes.
In a GC-MS context, N-Desmethylverapamil-d7 HCl would fulfill the same essential role as in LC-MS/MS: a reliable internal standard. It would be added to samples prior to extraction and derivatization. By undergoing the same procedures as the non-labeled norverapamil, it effectively corrects for inconsistencies in extraction efficiency, derivatization yield, and injection volume, thereby ensuring the accuracy and precision of the quantification.
Role as a Reference Standard in Analytical Quality Control and Method Transferability
Analytical Quality Control (QC): In routine analysis, QC samples are prepared at known concentrations using a reference standard and are analyzed alongside unknown samples. The performance of the QC samples is used to accept or reject the results of the entire analytical run. The use of a certified reference material like this compound ensures the integrity of these QC checks.
Method Transferability: When an analytical method is transferred from a development lab to a testing lab, or between different testing sites, it is crucial to demonstrate that the method performs consistently in each location. Using the same lot of a high-quality reference standard at all sites is a key requirement for a successful method transfer. It helps to minimize inter-laboratory variability and ensures that the data produced across different sites are equivalent and reliable. The use of stable isotope-labeled standards like this compound is considered best practice for achieving robust and transferable bioanalytical methods. cleanchemlab.com
Integration in High-Throughput Bioanalytical Workflows for Rapid Sample Analysis
High-throughput bioanalysis necessitates the processing and analysis of a large number of samples in a short period, a requirement driven by the demands of drug discovery, preclinical and clinical trials. The integration of this compound into these workflows is a strategic approach to address the inherent variability and potential for error associated with rapid and automated sample processing.
The Role of Automation and Internal Standards
Automated sample preparation has become a cornerstone of high-throughput laboratories, significantly reducing manual labor and the potential for human error. These automated systems, often employing robotic liquid handlers, can perform a variety of extraction techniques, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The primary goal of these procedures is to isolate the analytes of interest, such as Verapamil and its metabolite Norverapamil, from the complex biological matrix (e.g., plasma, urine) and to minimize matrix effects that can interfere with LC-MS/MS analysis.
The addition of a stable isotope-labeled internal standard, such as this compound, at an early stage of the sample preparation process is a universally accepted practice to ensure the integrity of the analytical results. This is because the deuterated standard closely mimics the physicochemical properties of the analyte of interest. Consequently, it experiences similar variations during extraction, handling, and analysis, thereby compensating for any potential losses or inconsistencies.
Advantages in Rapid Sample Analysis
The use of this compound in high-throughput workflows offers several distinct advantages that contribute to the rapid and reliable analysis of samples:
Correction for Variability: In automated systems, minor variations in dispensing volumes, extraction efficiencies, and instrument response can occur. This compound co-elutes with the unlabeled analyte and experiences the same experimental conditions. By calculating the ratio of the analyte's response to the internal standard's response, these variations are effectively normalized, leading to more accurate and precise quantification.
Mitigation of Matrix Effects: Biological matrices are complex and can significantly impact the ionization efficiency of the analyte in the mass spectrometer, leading to ion suppression or enhancement. As a stable isotope-labeled internal standard, this compound is similarly affected by the matrix, allowing for the correction of these effects and improving the reliability of the results.
Streamlined Workflow: The use of a reliable internal standard simplifies the workflow by reducing the need for extensive sample cleanup or complex calibration strategies. This is particularly beneficial in high-throughput environments where speed and efficiency are critical.
Enhanced Data Quality: By minimizing the impact of experimental variability and matrix effects, this compound contributes to the generation of high-quality, reproducible data that is essential for regulatory submissions and critical decision-making in drug development.
Illustrative Performance in a High-Throughput Setting
| Parameter | Verapamil | Norverapamil | Acceptance Criteria |
| Linearity (r²) | >0.99 | >0.99 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL | Signal-to-noise ratio ≥ 10 |
| Intra-day Precision (%CV) | <10% | <10% | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (%CV) | <10% | <10% | ≤15% (≤20% at LLOQ) |
| Accuracy (% Bias) | Within ±10% | Within ±10% | Within ±15% (±20% at LLOQ) |
| Recovery (%) | Consistent | Consistent | Consistent and reproducible |
| Matrix Effect | Minimal | Minimal | Controlled and compensated |
This table represents typical performance data for a validated high-throughput LC-MS/MS method for Verapamil and Norverapamil, which would be achieved with the use of an appropriate deuterated internal standard like this compound.
Research Findings and Methodological Considerations
Numerous studies have demonstrated the successful development and validation of rapid and sensitive LC-MS/MS methods for the quantification of Verapamil and Norverapamil in various biological matrices. These methods often feature short chromatographic run times, typically under 5 minutes per sample, enabling the analysis of hundreds of samples per day. The successful implementation of these high-throughput assays is critically dependent on the use of a suitable internal standard.
For instance, a study developing a rapid LC-MS/MS method for Verapamil might employ a simple protein precipitation step followed by direct injection onto the LC-MS/MS system. In such a workflow, the addition of this compound to the plasma sample prior to the addition of the precipitating agent (e.g., acetonitrile) would be a standard procedure. The subsequent analysis would involve monitoring the specific mass transitions for both the analyte and the deuterated internal standard.
The choice of a deuterated internal standard like this compound is particularly advantageous over a structurally similar but non-isotopically labeled compound. This is because deuterated standards have nearly identical retention times and ionization efficiencies to their non-deuterated counterparts, providing the most accurate correction for analytical variability.
Contributions to Pre Clinical and in Vitro Pharmacokinetic and Drug Metabolism Investigations
Application in In Vitro Metabolic Stability Studies of Verapamil and Related Compounds
In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo clearance of a compound. creative-bioarray.comif-pan.krakow.pl These assays typically utilize liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. creative-bioarray.com
The metabolic stability of a drug candidate, such as Verapamil, is assessed by monitoring its disappearance over time when incubated with liver microsomes or hepatocytes. nih.govnih.gov In this process, N-Desmethylverapamil-d7 HCl is used as an internal standard to accurately quantify the remaining concentration of the parent drug, Verapamil, and its primary metabolite, N-Desmethylverapamil (Norverapamil). A known concentration of the deuterated standard is added to samples at various time points to quench the reaction. The samples are then processed and analyzed by LC-MS/MS. By comparing the peak area ratio of the analyte to the internal standard, the concentration of the parent compound can be precisely determined. texilajournal.com This allows for the calculation of key parameters like in vitro half-life (t½) and intrinsic clearance (CLint). if-pan.krakow.pl
Table 1: Example Data for Verapamil Depletion in Human Liver Microsomes
| Incubation Time (min) | Verapamil Concentration (µM) | Percent Remaining |
| 0 | 1.00 | 100% |
| 5 | 0.85 | 85% |
| 15 | 0.61 | 61% |
| 30 | 0.37 | 37% |
| 60 | 0.14 | 14% |
This table illustrates the typical depletion of a parent compound over time in a metabolic stability assay. This compound would be used as an internal standard to ensure the accuracy of the concentration measurements at each time point.
Beyond tracking the depletion of the parent drug, it is crucial to identify and quantify the metabolites that are formed. Verapamil is known to be metabolized primarily through N-dealkylation and O-demethylation pathways. amegroups.cnnih.govsemanticscholar.org N-Desmethylverapamil (Norverapamil) is a major active metabolite. nih.gov When analyzing samples from in vitro incubations, this compound is the ideal internal standard for quantifying the formation of Norverapamil (B1221204). Its similar extraction recovery and ionization efficiency to the unlabeled Norverapamil ensure that the measurement is not skewed by sample matrix effects or processing inconsistencies. clearsynth.com This allows for a precise assessment of the kinetics of metabolite formation.
Table 2: Quantification of Norverapamil Formation in Hepatocyte Incubations
| Incubation Time (min) | Norverapamil Concentration (µM) |
| 0 | 0.00 |
| 5 | 0.11 |
| 15 | 0.28 |
| 30 | 0.45 |
| 60 | 0.62 |
This table shows the progressive formation of the metabolite Norverapamil. This compound serves as the internal standard to accurately quantify its concentration.
Use in Investigating Metabolic Pathway Elucidation Using Isotopic Tracers
Stable isotope-labeled compounds are powerful tools for elucidating complex metabolic pathways. nih.govnih.gov While this compound is typically used as an internal standard for quantification, the broader principle involves using a deuterated version of the parent drug (e.g., Verapamil-d7). When a stable isotope-labeled parent drug is incubated with metabolically active systems, the resulting metabolites will also contain the isotopic label. frontiersin.org This "isotopic signature" allows researchers to definitively distinguish drug-related metabolites from endogenous molecules present in the biological matrix using mass spectrometry. nih.gov This technique is invaluable for identifying novel or unexpected metabolic pathways and for tracking the fate of specific atoms through biotransformation processes.
Role in Pre-clinical Pharmacokinetic Methodologies for Compound Quantification in Animal Models
Preclinical pharmacokinetic (PK) studies in animal models such as rats and dogs are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a living system. umich.edunih.govnih.gov In these studies, drug concentrations are measured in biological fluids, most commonly plasma, over a period of time following administration. mdpi.com this compound is employed as an internal standard for the LC-MS/MS-based bioanalysis of plasma samples to quantify concentrations of Verapamil and its metabolite Norverapamil. nih.govlcms.cz The accuracy afforded by the stable isotope-labeled internal standard is critical for the reliable determination of key PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).
Table 3: Representative Pharmacokinetic Parameters in a Rat Model
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) |
| Verapamil | 232.9 | 5.3 | 2907.5 |
| Norverapamil | 150.5 | 6.1 | 2105.2 |
This table presents example pharmacokinetic parameters determined in an animal study. The use of this compound as an internal standard is crucial for the accurate quantification that underpins these calculations. Data is illustrative. researchgate.net
Application in In Vitro Permeation and Transport Studies (e.g., Caco-2 models, efflux transporter assays)
In vitro models using cell lines like Caco-2 are widely used to predict the intestinal permeability of drugs. nih.govresearchgate.net These cells form a monolayer with tight junctions that mimics the epithelial barrier of the human intestine. europa.eu In a typical permeability assay, the test compound (Verapamil) is added to one side of the Caco-2 monolayer (apical side, representing the intestine), and its appearance on the other side (basolateral side, representing the bloodstream) is measured over time. nih.gov To accurately quantify the amount of Verapamil that has permeated the cell layer, samples from the basolateral chamber are collected and analyzed by LC-MS/MS. This compound can be used as an internal standard in this analytical method to ensure precise quantification. This allows for the calculation of an apparent permeability coefficient (Papp), which helps classify a compound's potential for oral absorption.
Table 4: Example Caco-2 Permeability Data for Verapamil
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio |
| Verapamil | Apical to Basolateral (A→B) | 15.2 | 2.5 |
| Verapamil | Basolateral to Apical (B→A) | 38.0 |
This table illustrates permeability data from a Caco-2 assay. The Papp value is calculated from concentration measurements that rely on an internal standard like this compound for accuracy.
Advanced Research Perspectives and Emerging Methodologies Utilizing Deuterated Analogs
Exploration of N-Desmethylverapamil-d7 HCl in Advanced Omics Applications
The integration of deuterated standards into omics technologies, such as metabolomics and proteomics, has revolutionized the ability to conduct high-precision quantitative analyses. Stable isotopes are employed in omics for two primary reasons: to improve quantification through internal standardization and to act as tracers in metabolic studies. [cite: 6]
Targeted Metabolomics: In targeted metabolomics, the goal is to quantify a specific set of known metabolites. This compound is an ideal internal standard for the quantification of its unlabeled counterpart, N-Desmethylverapamil (also known as Norverapamil), a major metabolite of the drug Verapamil. Because deuterated standards have nearly identical chemical and physical properties to the analyte of interest, they co-elute during chromatographic separation and experience similar ionization effects in the mass spectrometer. [cite: 17, 30] This allows for the correction of variations that can occur during sample preparation and analysis, leading to more accurate and reliable quantification. [cite: 10, 11] The use of stable isotope-labeled internal standards is a critical component in the quantification of metabolites by liquid chromatography-tandem mass spectrometry (LC/MS/MS). [cite: 24] A targeted GC-MS/MS method for metabolite quantification demonstrated that individual correction of metabolite responses using their deuterated counterparts resulted in significantly higher precision compared to traditional data correction strategies. [cite: 18]
Proteomics-Related Analytical Standards: While not directly used in the sequencing of proteins, deuterated small molecules like this compound play a crucial role in proteomics by serving as standards in studies that investigate the interaction of drugs and their metabolites with proteins. For instance, they can be used in quantitative assays to measure the concentration of a drug metabolite in a biological sample, which is then correlated with proteomics data to understand its effect on protein expression or function. The integration of metabolomics and proteomics is a primary goal of systems biology and helps in understanding the genetic basis of metabolite levels. [cite: 33]
Novel Approaches for Sample Preparation and Matrix Effect Mitigation in Bioanalysis
Effective sample preparation is crucial for accurate bioanalysis, as it removes interfering substances from complex biological matrices like plasma, urine, or tissue. [cite: 27] The presence of these substances can lead to a phenomenon known as the "matrix effect," where the ionization of the analyte is suppressed or enhanced, leading to inaccurate quantification. [cite: 8]
Deuterated internal standards such as this compound are instrumental in mitigating the matrix effect. [cite: 3, 10] By adding a known amount of the deuterated standard to the sample at the beginning of the preparation process, any loss of analyte during extraction or any ionization variability will affect both the analyte and the standard similarly. [cite: 30] The ratio of the analyte signal to the internal standard signal is then used for quantification, which effectively cancels out the matrix effect. [cite: 7] For maximum correction of matrix effects, it is important to ensure that the analyte and the internal standard peaks completely overlap during chromatographic analysis. [cite: 9]
Several sample preparation techniques are employed in bioanalysis, including:
Protein Precipitation (PPT): A simple and rapid method for removing proteins from plasma or serum samples. [cite: 8, 27]
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubilities in two immiscible liquids. [cite: 8, 27]
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte of interest from the sample matrix. [cite: 8, 27]
Recent advancements in sample preparation include the development of novel techniques like thin-film microextraction (TFME) and volumetric absorptive microsampling (VAMS), which offer advantages such as reduced sample volume and faster extraction times. [cite: 26]
| Technique | Principle | Application in Bioanalysis | Mitigation of Matrix Effect |
| Protein Precipitation | Removal of proteins by precipitation with an organic solvent. [cite: 27] | Rapid cleanup of plasma and serum samples. [cite: 8] | Partial, as it may not remove all interfering substances. |
| Liquid-Liquid Extraction | Partitioning of analyte between two immiscible liquid phases. [cite: 27] | Extraction of analytes from aqueous matrices. [cite: 8] | Good, as it provides a cleaner extract than PPT. |
| Solid-Phase Extraction | Selective retention of analyte on a solid sorbent. [cite: 27] | Highly selective extraction from complex matrices. [cite: 8] | Excellent, considered one of the most effective techniques for removing matrix interferences. |
Development of Miniaturized and Automated Bioanalytical Platforms for Enhanced Efficiency
The demand for higher throughput and reduced costs in drug development and clinical research has driven the development of miniaturized and automated bioanalytical platforms. [cite: 1, 4] These platforms offer several advantages, including lower sample and reagent consumption, faster analysis times, and reduced manual labor. [cite: 2, 13]
Examples of such platforms include:
Microfluidic Devices (Lab-on-a-Chip): These devices integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single chip, enabling rapid and automated analysis of small sample volumes.
Automated Liquid Handling Systems: Robots are used to automate repetitive tasks like pipetting, diluting, and mixing, which increases throughput and reduces the potential for human error.
High-Throughput Mass Spectrometry Systems: Modern mass spectrometers are equipped with fast scanning capabilities and automated data processing software, allowing for the rapid analysis of a large number of samples. [cite: 5]
This compound and other deuterated standards are fully compatible with these automated platforms and are essential for maintaining the accuracy and precision of high-throughput quantitative analyses.
Inter-laboratory Method Harmonization and Standardization Utilizing Deuterated Internal Standards
Reproducibility of analytical results across different laboratories is a major challenge in bioanalysis. Inter-laboratory variations can arise from differences in instrumentation, reagents, and analytical procedures. Deuterated internal standards play a crucial role in the harmonization and standardization of bioanalytical methods by providing a common reference point for quantification.
By using the same deuterated internal standard, different laboratories can calibrate their instruments and methods to produce comparable results. This is particularly important in multicenter clinical trials and proficiency testing programs where data from multiple sites need to be combined and compared. The use of stable isotope-labeled internal standards is considered best practice for ensuring the robustness and reliability of quantitative LC-MS/MS assays.
Applications in Impurity Profiling and Quantification for Analytical Research
N-Desmethylverapamil is a known metabolite and impurity of Verapamil. [cite: 14, 23, 25] Regulatory agencies require the identification and quantification of impurities in pharmaceutical products to ensure their safety and efficacy. This compound can be used as an internal standard for the accurate quantification of the N-Desmethylverapamil impurity in Verapamil drug substances and formulations.
Conclusion and Future Research Trajectories
Summarization of N-Desmethylverapamil-d7 HCl's Analytical Utility and Impact on Research
This compound serves as a high-fidelity internal standard for the quantitative analysis of Norverapamil (B1221204) (N-Desmethylverapamil), the primary active metabolite of Verapamil. bdg.co.nz Its critical role lies in its ability to mimic the analyte's behavior during sample extraction, chromatography, and mass spectrometric detection, thereby correcting for variations in the analytical process. wisdomlib.org The incorporation of seven deuterium (B1214612) atoms results in a distinct mass shift from the unlabeled analyte, allowing for precise differentiation and quantification in complex biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.commdpi.com
The use of deuterated internal standards is crucial for enhancing the accuracy, precision, and robustness of bioanalytical methods. clearsynth.comresearchgate.net They are instrumental in pharmacokinetic studies, enabling reliable determination of drug and metabolite concentrations in plasma and other biological samples. researchgate.netnih.gov By minimizing matrix effects—the suppression or enhancement of ionization by co-eluting sample components—this compound ensures that the data generated is dependable, which is a cornerstone of regulatory submissions and clinical research. kcasbio.com The investment in a stable isotope-labeled internal standard (SIL-IS) often streamlines method development and validation, ultimately reducing costs and timelines associated with these critical phases of drug development. kcasbio.com
Unaddressed Challenges and Opportunities in Stable Isotope Labeling Research for Complex Molecules
Despite the significant advantages, the synthesis and application of stable isotope-labeled compounds, especially for complex molecules, are not without challenges.
Synthetic Complexity : The introduction of stable isotopes into intricate molecular structures can necessitate multi-step, complex synthetic routes. musechem.com For molecules with multiple chiral centers or sensitive functional groups, these syntheses can be low-yielding and costly. Late-stage functionalization, which introduces isotopes at the final steps of a synthesis, presents an opportunity to enhance efficiency and reduce the handling of expensive labeled reagents. musechem.com
Isotopic Scrambling and Purity : Ensuring the specific and stable incorporation of deuterium atoms is paramount. Isotopic scrambling, where the label migrates to unintended positions within the molecule, can compromise the integrity of the standard. Rigorous purification and characterization using techniques like NMR and high-resolution mass spectrometry are essential to confirm isotopic purity and positional integrity.
Interference from Natural Isotopes : In some cases, naturally occurring heavy isotopes of the unlabeled analyte can interfere with the signal of a lightly deuterated internal standard, particularly in high-concentration samples. nih.gov This can affect the linearity and accuracy of the assay. Careful selection of the mass transitions for quantification and the use of standards with a higher degree of deuteration can mitigate this issue.
Regulatory Scrutiny : While regulatory bodies like the European Medicines Agency (EMA) strongly recommend the use of SIL-IS, their absence in a submission can lead to rejection. kcasbio.com The FDA also emphasizes the need for robust and reliable methods, often implicitly favoring the use of SIL-IS. kcasbio.com This underscores the need for continued development and accessibility of these critical reagents.
These challenges also present opportunities for innovation in synthetic chemistry, analytical instrumentation, and data analysis to further refine the utility of stable isotope labeling.
Prospective Directions for Expanding Analytical Applications in Pharmaceutical Research and Beyond
The application of deuterated standards is poised for expansion beyond its current strongholds in pharmacokinetics and bioequivalence studies.
Metabolomics and Flux Analysis : Stable isotope labeling is a powerful tool for tracing metabolic pathways and quantifying metabolic fluxes. nih.govresearchgate.net Using deuterated tracers can provide detailed insights into the metabolic fate of drugs and the impact of disease states on cellular metabolism, opening new avenues for drug discovery and personalized medicine. pharmaffiliates.com
Impurity Profiling and Reference Standards : Deuterated compounds are invaluable for the identification and quantification of process-related impurities and degradation products in drug manufacturing. pharmaffiliates.com They serve as certified reference standards that meet global pharmacopeial specifications, ensuring the quality and safety of pharmaceutical products.
Environmental and Toxicological Analysis : The precision afforded by deuterated internal standards is highly beneficial for monitoring pollutants, drug residues, and their metabolites in environmental samples. clearsynth.com This allows for more accurate risk assessments and a better understanding of the environmental fate of pharmaceuticals.
Clinical Diagnostics : As precision medicine advances, the demand for highly accurate and sensitive diagnostic assays will grow. pharmaffiliates.com Stable isotope dilution mass spectrometry, which relies on labeled internal standards, is the gold standard for the quantification of many clinical biomarkers.
Call for Further Methodological Innovations in Deuterated Standard Utilization
To fully realize the potential of deuterated standards, continued innovation in analytical methodologies is essential.
Advanced Mass Spectrometry Techniques : The development of high-resolution mass spectrometry (HRMS) provides enhanced selectivity and sensitivity, allowing for the analysis of complex mixtures with greater confidence. mdpi.commetsol.com Coupling these technologies with advanced chromatographic separation techniques will continue to push the boundaries of analytical detection.
Novel Derivatization Strategies : For certain classes of molecules, derivatization is necessary to improve their chromatographic behavior or ionization efficiency. The use of deuterated derivatization agents can provide a cost-effective way to generate internal standards for a wide range of metabolites in a single analysis. researchgate.net
Improved Data Analysis and Correction Algorithms : Sophisticated software and algorithms are needed to process the large datasets generated in metabolomics and other high-throughput applications. mdpi.com This includes improved methods for natural abundance correction and for deconvoluting complex isotopic patterns. mdpi.com
Broader Availability of Labeled Compounds : The commercial availability of a wider array of deuterated standards for both new chemical entities and established drugs is crucial for advancing research across various scientific disciplines. pharmaffiliates.com Collaborative efforts between academia and industry can help to address this need.
Q & A
Q. What is the role of N-Desmethylverapamil-d7 HCl in studying Verapamil metabolism, and how is its deuterium labeling methodologically significant?
This compound is a deuterium-labeled metabolite of Verapamil, used as an internal standard in mass spectrometry (MS) to enhance quantification accuracy in pharmacokinetic studies. The deuterium atoms (d7) reduce isotopic interference, enabling precise tracking of Verapamil’s N-demethylation pathway . Methodologically, deuterated analogs like this compound are synthesized via hydrogen-deuterium exchange reactions under controlled conditions, ensuring isotopic purity >98% (as per USP standards for deuterated reagents) .
Q. How should researchers validate the purity of this compound for in vitro assays?
Purity validation requires dual methodologies:
- Chromatographic analysis : Use reversed-phase HPLC with UV detection (λ = 280 nm) and compare retention times against non-deuterated Norverapamil HCl.
- Isotopic enrichment : Employ high-resolution MS to confirm the presence of seven deuterium atoms and rule out protium contamination . USP guidelines recommend ≥99% chemical purity and isotopic enrichment ≥98% for deuterated standards .
Advanced Research Questions
Q. How can this compound resolve contradictions in Verapamil’s P-glycoprotein (P-gp) inhibition data across cell lines?
Discrepancies in P-gp inhibition studies often arise from variable intracellular accumulation of Verapamil metabolites. Using This compound as a tracer allows researchers to:
- Quantify metabolite concentrations via LC-MS/MS in polarized cell monolayers (e.g., Caco-2 or MDCK-MDR1).
- Correlate efflux ratios with deuterated vs. non-deuterated metabolite levels to distinguish passive diffusion from active transport . Recent studies highlight that deuterium labeling minimizes metabolic interference, improving data reproducibility .
Q. What experimental design optimizes the use of this compound in metabolic flux analysis?
A robust design includes:
- Dose-ranging studies : Administer deuterated and non-deuterated Verapamil simultaneously at ratios (e.g., 1:10) to avoid saturation of metabolic enzymes.
- Sampling protocol : Collect plasma/tissue samples at intervals (0–24 h) to model first-pass metabolism and hepatic clearance.
- Data normalization : Use area-under-the-curve (AUC) ratios of This compound to parent drug to calculate metabolic stability indices .
Q. How do USP pharmacopeial standards for related compounds inform quality control of this compound?
USP monographs for Verapamil HCl (USP 30–32) specify:
- Assay limits : 99.0–101.0% purity for the parent compound, adjusted for deuterated analogs via validated MS methods .
- Impurity profiling : Identify and quantify desmethyl byproducts (e.g., secondary amines) using ion-pair chromatography with charged aerosol detection . These standards ensure batch-to-batch consistency critical for longitudinal studies .
Methodological Challenges and Solutions
Q. What are the limitations of using This compound in human microdosing trials, and how can they be mitigated?
- Limitation : Deuterium kinetic isotope effects (KIEs) may alter metabolic rates compared to non-deuterated drugs.
- Mitigation : Conduct parallel microdoses of deuterated and non-deuterated forms in preclinical models to calibrate KIEs before human trials .
Q. How to address discrepancies in LC-MS/MS quantification of This compound in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
